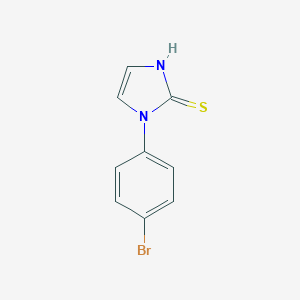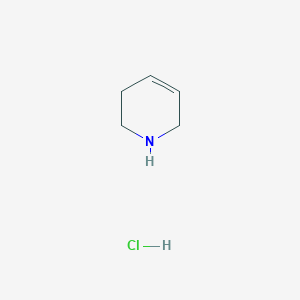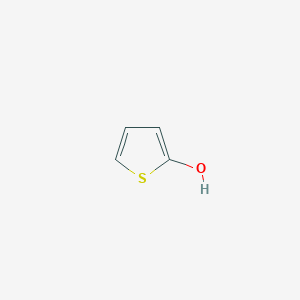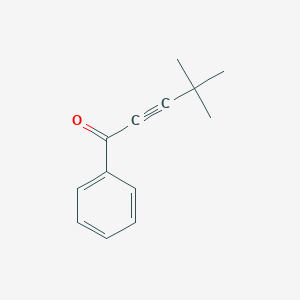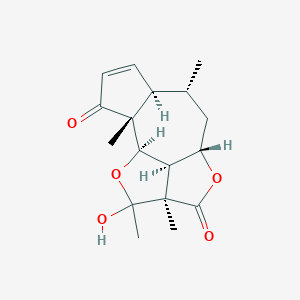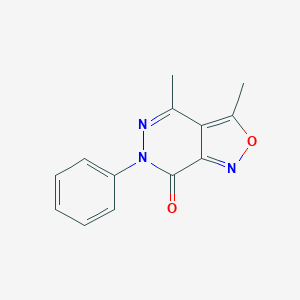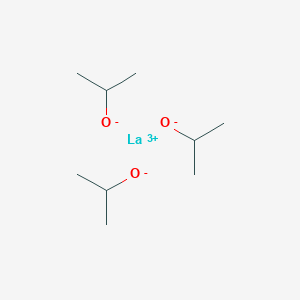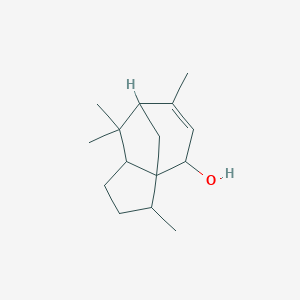
2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as HHMA, and it is a natural product derived from the essential oil of the plant Santolina insularis. In
Mecanismo De Acción
The mechanism of action of HHMA is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. HHMA has also been shown to modulate the immune system and enhance antioxidant activity.
Efectos Bioquímicos Y Fisiológicos
HHMA has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as cytokines and prostaglandins. HHMA has also been shown to induce apoptosis, or programmed cell death, in cancer cells and inhibit their growth. Additionally, HHMA has been shown to improve liver function and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HHMA has several advantages for lab experiments. It is a natural product derived from a plant source, making it a potentially safer alternative to synthetic compounds. It has also been shown to have a relatively low toxicity profile. However, the low yield of HHMA from the essential oil of Santolina insularis makes it a challenging compound to synthesize in large quantities.
Direcciones Futuras
There are several future directions for research on HHMA. One area of interest is the potential use of HHMA as a therapeutic agent for inflammatory disorders such as arthritis and inflammatory bowel disease. Another area of interest is the potential use of HHMA as an anti-cancer agent. Further research is also needed to fully understand the mechanism of action of HHMA and to optimize its synthesis method.
Métodos De Síntesis
The synthesis of HHMA involves the extraction of the essential oil from the plant Santolina insularis. The oil is then subjected to a series of chemical reactions, including oxidation and reduction, to produce HHMA. The yield of HHMA from the essential oil is relatively low, making it a challenging compound to synthesize.
Aplicaciones Científicas De Investigación
HHMA has been the subject of various scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. Studies have also shown that HHMA has a protective effect on the liver and can improve cognitive function.
Propiedades
Número CAS |
18829-59-9 |
|---|---|
Nombre del producto |
2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol |
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-en-10-ol |
InChI |
InChI=1S/C15H24O/c1-9-7-13(16)15-8-11(9)14(3,4)12(15)6-5-10(15)2/h7,10-13,16H,5-6,8H2,1-4H3 |
Clave InChI |
ONJBGKFFLPNVRV-UHFFFAOYSA-N |
SMILES |
CC1CCC2C13CC(C2(C)C)C(=CC3O)C |
SMILES canónico |
CC1CCC2C13CC(C2(C)C)C(=CC3O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



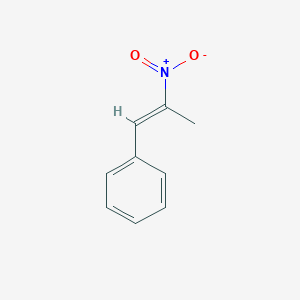
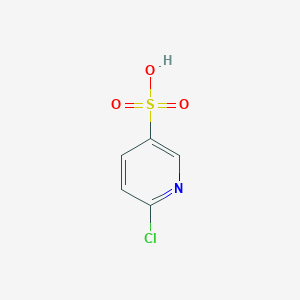
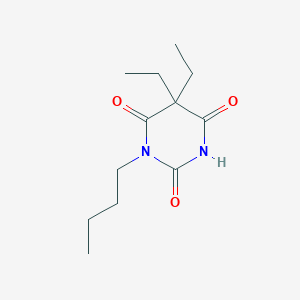
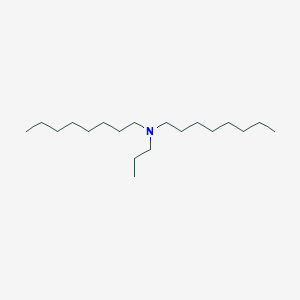
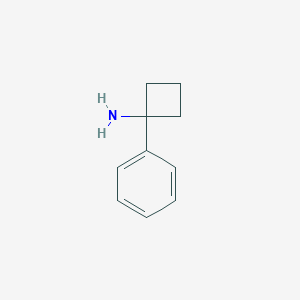
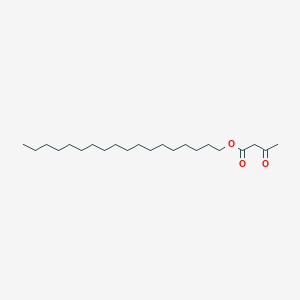
![4-Ethoxybenzo[c]cinnoline](/img/structure/B101161.png)
